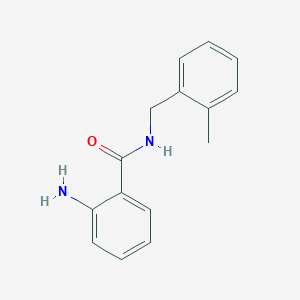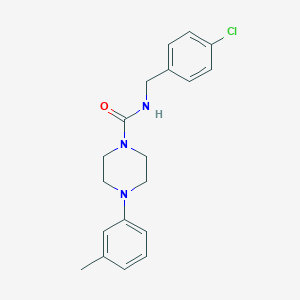![molecular formula C15H15N3O3 B281937 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide, also known as AMBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBMP is a benzamide derivative and is synthesized using specific methods.
作用机制
The mechanism of action of 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to work by inhibiting specific enzymes involved in inflammation and tumor growth. 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit tumor growth in animal models. Additionally, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been found to have a neuroprotective effect and has been investigated for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has several advantages in lab experiments. It is easy to synthesize and has been optimized for high yield and purity. Additionally, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been extensively studied for its anti-inflammatory and antitumor properties, making it a valuable tool in these fields. However, there are also limitations to using 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide may have off-target effects that need to be considered when interpreting results.
未来方向
There are several future directions for 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide research. One potential direction is to investigate its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide may also have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted. Finally, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide may have potential applications in the development of new anti-inflammatory and antitumor drugs, and further research is needed to explore this possibility.
Conclusion:
In conclusion, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide is synthesized using a specific method and has been extensively studied for its anti-inflammatory and antitumor properties. Its mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes involved in inflammation and tumor growth. 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has several advantages in lab experiments, but there are also limitations to using it. There are several future directions for 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide research, including investigating its potential use as a diagnostic tool and exploring its potential applications in the development of new drugs.
合成方法
2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide is synthesized using a specific method that involves the reaction of 4-methoxyaniline and 2-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with ammonia to obtain 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide. The synthesis method is straightforward and has been optimized for high yield and purity.
科学研究应用
2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has also been found to have antitumor activity and has been shown to induce apoptosis in cancer cells. Additionally, 2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide has been investigated for its potential use as a diagnostic tool for various diseases.
属性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-11-8-6-10(7-9-11)17-14(19)12-4-2-3-5-13(12)18-15(16)20/h2-9H,1H3,(H,17,19)(H3,16,18,20) |
InChI 键 |
GZSMAUIAWPWVBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)

![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)


